molecular formula C26H18Br2O4 B11085670 6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B11085670
M. Wt: 554.2 g/mol
InChI Key: IPLSURYGKQOYEC-UHFFFAOYSA-N
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Description

6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound featuring multiple functional groups, including bromine atoms, carbonyl groups, and a cyclopropane ring fused to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyclopropanation: Formation of the cyclopropane ring through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Carbonylation: Introduction of carbonyl groups via Friedel-Crafts acylation or other carbonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclopropanation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the carbonyl groups to alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions, such as with sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups replacing the bromine atoms.

Scientific Research Applications

6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bromine atoms and carbonyl groups can form covalent bonds or non-covalent interactions with these targets, leading to modulation of their activity. The cyclopropane ring and chromene structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Similar structure with a chlorine atom instead of a bromine atom.

    6-chloro-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Similar structure with a chlorine atom instead of a bromine atom at a different position.

    1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Lacks the bromine atoms and has a simpler structure.

Uniqueness

The uniqueness of 6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of two bromine atoms and multiple carbonyl groups, along with the cyclopropane ring and chromene structure, makes this compound particularly versatile for various applications in scientific research.

Properties

Molecular Formula

C26H18Br2O4

Molecular Weight

554.2 g/mol

IUPAC Name

1a-benzoyl-6-bromo-1-(4-bromobenzoyl)-1-ethyl-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C26H18Br2O4/c1-2-25(22(29)16-8-10-17(27)11-9-16)21-19-14-18(28)12-13-20(19)32-24(31)26(21,25)23(30)15-6-4-3-5-7-15/h3-14,21H,2H2,1H3

InChI Key

IPLSURYGKQOYEC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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